- Effective multi-step functional biotransformations of steroids by a newly isolated Fusarium oxysporum SC1301, Tetrahedron, 2013, 69(1), 184-189

Cas no 968-93-4 (testolactone)

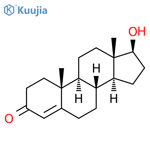

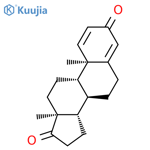

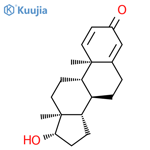

testolactone structure

Nombre del producto:testolactone

testolactone Propiedades químicas y físicas

Nombre e identificación

-

- testolactone

- -TESTOLACTONE

- 1,2,3,4,4a,4b,7,9,10,10a-decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthren

- 1,2-dehydrotestololactone

- 1,2-didehydro-testololacton

- 17alpha-oxo-d-homo-1,4-androstadiene-3,17-dione

- 17-secoandrosta-1,4-dien-17-oicacid,13-hydroxy-3-oxo-1delta-lactone

- 1-dehydrotestololactone

- delta(1)-dehydrotestolactone

- Δ1-Testolactone

- TESTOLACTONE,USP24

- Testosterone

- 17a-oxa-D-homo-1,4-androstadien-3,17-dione

- fludestrin

- sq9538

- teolit

- teslac

- teslak

- testolacton

- testololactone

- 1,2-Didehydrotestololactone

- 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid delta-lactone

- (4aS,4bR,10aR,10bS,12aS)-3,4,4a,5,6,10a,10b,11,12,12a-Decahydro-10a,12a-dimethyl-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione (ACI)

- 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, δ-lactone (6CI, 8CI)

- D-Homo-17a-oxaandrosta-1,4-diene-3,17-dione (ZCI)

- Testololactone, 1-dehydro- (7CI)

- 17a-Oxa-D-homo-1,4-androstadiene-3,17-dione

- 2H-Phenanthro[2,1-b]pyran-2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, [4aS-(4aα,4bβ,10aβ,10bα,12aβ)]-

- MeSH ID: D013738

- NSC 23759

- SQ 9538

- Δ1-Dehydrotestololactone

- Δ1-Testololactone

- TESTOLACTONE [USP-RS]

- 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid lactone

- Testolactona [INN-Spanish]

- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(3H)-dione

- 13-Hydroxy-3-0x0-13,17-secoandrosta-1,4-dien-17-oic Acid Delta-Lactone

- Testolactona (INN-Spanish)

- Testolactonum (INN-Latin)

- BDBM50367848

- BPEWUONYVDABNZ-DZBHQSCQSA-N

- TESTOLACTONE (USP IMPURITY)

- D00153

- CS-5268

- TESTOLACTONE [WHO-DD]

- CHEMBL1571

- delta(1)-Testolactone

- .DELTA.1-Testololactone

- BRD-K69636617-001-01-7

- Testolactonum [INN-Latin]

- therapeutic testolactone

- HMS3750O07

- Tox21_111576

- 17a-Oxa-D-homoandrosta-1,17-dione

- TESLAC (TN)

- 1 Dehydrotestolactone

- NSC 12173

- Testolactonum

- DB00894

- TESTOLACTONE [MI]

- 1-Dehydrotestolactone

- TESTOLACTONE [ORANGE BOOK]

- NCI60_001908

- SQ-9538

- HSDB 3255

- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho(2,1-f)chromene-2,8(4bH)-dione

- NCGC00159329-02

- Testolactona

- Testololactone, 1,2-didehydro-

- Testolactone (USAN:USP:INN)

- Q3985253

- D-Homo-17A-oxaandrosta-1,4-diene-3,17-dione

- Testolactone [USAN:USP:INN]

- W-100129

- 3-oxo-13,17-secoandrosta-1,4-dieno-17,13alpha-lactone

- Testolattone

- NS00004469

- DELTA(1)-DEHYDROTESTOLOLACTONE

- .DELTA.1-Dehydrotestololactone

- TESTOLACTONE [VANDF]

- Testolactone ciii

- delta1-Testololactone

- DTXCID303644

- C02197

- Testolattone [DCIT]

- TESTOLACTONE [INN]

- delta(1)-Testololactone

- EINECS 213-534-6

- GTPL7303

- TESTOLACTONE CIII [USP-RS]

- TESTOLACTONE [USAN]

- TESTOLACTONE [HSDB]

- NSC-23759

- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(4bH)-dione

- Testololactone, 1-dehydro-

- TESTOLACTONE [USP IMPURITY]

- CAS-968-93-4

- 13,4-dien-17-oic acid, 13.alpha.-hydroxy-3-oxo-, .delta.-lactone

- 968-93-4

- TESTOLACTONE CIII (USP-RS)

- UNII-6J9BLA949Q

- CHEBI:9460

- Testolactone (USP/INN)

- 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, .delta.-lactone

- 1,2,3,4,4a,4b,7,9,10,10a-Decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone

- Delta1-Testolactone

- D-Homo-17a-oxaandrosta-1,17-dione

- 2H-Phenanthro[2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, lactone

- 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, delta-lactone

- .DELTA.1-Dehydrotestolactone

- TESTOLACTONE (USP-RS)

- AKOS015840139

- 6J9BLA949Q

- NSC23759

- BCP10926

- 13-Hydroxy-3-oxo-13,4-dien-17-oic acid .delta.-lactone

- LMST02020084

- DTXSID2023644

- Testololactone,2-didehydro-

- SCHEMBL4053

- Delta-1-testololactone

- 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, lactone

- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione

- HY-13763

-

- MDL: MFCD00866295

- Renchi: 1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1

- Clave inchi: BPEWUONYVDABNZ-DZBHQSCQSA-N

- Sonrisas: C[C@]12C=CC(=O)C=C1CC[C@H]1[C@@H]3CCC(=O)O[C@]3(CC[C@H]21)C

Atributos calculados

- Calidad precisa: 300.17300

- Masa isotópica única: 300.172545

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 22

- Cuenta de enlace giratorio: 0

- Complejidad: 602

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 5

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 3

- Superficie del Polo topológico: 43.4

Propiedades experimentales

- Color / forma: Solid powder

- Denso: 1.17

- Punto de fusión: 218-219°

- Punto de ebullición: 482°Cat760mmHg

- Punto de inflamación: 213.4°C

- índice de refracción: 1.567

- PSA: 43.37000

- Logp: 3.58990

- Rotación específica: D23 -45.6° (c = 1.24 in chloroform)

testolactone Información de Seguridad

- Palabra de señal:Warning

- Condiciones de almacenamiento:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

testolactone PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-10 mg |

Testolactone |

968-93-4 | 98.82% | 10mg |

¥2925.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-2 mg |

Testolactone |

968-93-4 | 98.82% | 2mg |

¥1300.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-5 mg |

Testolactone |

968-93-4 | 98.82% | 5mg |

¥1950.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-50 mg |

Testolactone |

968-93-4 | 98.82% | 50mg |

¥7898.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-100 mg |

Testolactone |

968-93-4 | 98.82% | 100MG |

¥11847.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-25 mg |

Testolactone |

968-93-4 | 98.82% | 25mg |

¥5265.00 | 2021-09-23 |

testolactone Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Condiciones de reacción

1.1 Solvents: Dimethyl sulfoxide , Water ; 5 d, 24 °C

Referencia

- Flexibility of the endogenous progesterone lactonisation pathway in Aspergillus tamarii KITA: transformation of a series of cortical steroid analogues, Journal of Steroid Biochemistry and Molecular Biology, 2004, 87(4-5), 301-308

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Condiciones de reacción

1.1 Solvents: Acetone , Water ; 8 d, 27 °C

Referencia

- Transformation of steroids by Trichoderma hamatum, Enzyme and Microbial Technology, 2007, 40(6), 1615-1621

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Condiciones de reacción

Referencia

- Synthesis of androstane derivatives. XIV. Synthesis of ε1-testololactone and its derivatives, Zhurnal Obshchei Khimii, 1967, 37(6), 1252-6

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; overnight, rt

Referencia

- Phytosterols as precursors for the synthesis of aromatase inhibitors: Hemisynthesis of testololactone and testolactone, Steroids, 2015, 96, 164-168

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

testolactone Raw materials

- Testosterone

- Androsta-1,4-diene-3,17-dione

- Androstenedione

- Hydroxyprogesterone

- Boldenone

- Pregnenolone

- Progesterone

testolactone Preparation Products

testolactone Literatura relevante

-

Shabir H. Lone,Muzzaffar A. Bhat,Rayees A. Lone,Salman Jameel,Javeed A. Lone,Khursheed A. Bhat New J. Chem. 2018 42 4579

-

Ewa Koz?owska,Monika Urbaniak,Anna Kancelista,Monika Dymarska,Edyta Kostrzewa-Sus?ow,?ukasz St?pień,Tomasz Janeczko RSC Adv. 2017 7 31493

-

3. Expedient synthesis of lactone analogues of formestane as new potential aromatase inhibitorsElisiário J. Tavares da Silva,Maria L. Sá e Melo,André S. Campos Neves,José A. Paix?o,L. C. R. Andrade,Maria-José M. Almeida,M. M. R. Costa J. Chem. Soc. Perkin Trans. 1 1997 3487

-

Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2013 30 213

-

Marina P. Savi?,Jovana J. Ajdukovi?,Jovana J. Plav?a,Sofija S. Beki?,Andjelka S. ?eli?,Olivera R. Klisuri?,Dimitar S. Jakimov,Edward T. Petri,Evgenija A. Djurendi? Med. Chem. Commun. 2018 9 969

968-93-4 (testolactone) Productos relacionados

- 4416-57-3(Testololactone)

- 106505-90-2(Boldenone Cypionate)

- 13103-34-9(Boldenone Undecylenate)

- 977-32-2(Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate)

- 1804132-18-0(Ethyl 3-(3-chloropropyl)-2-cyanophenylacetate)

- 1334147-21-5(5-[(dimethylamino)methyl]tetrahydrofuran-2-carboxylic acid;potassium salt)

- 1180490-57-6(BODIPY FL L-Cystine)

- 1805250-85-4(4-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-6-carboxaldehyde)

- 1805352-04-8(Methyl 5-amino-2-(difluoromethyl)-4-methylpyridine-3-carboxylate)

- 162506-54-9(2,2-difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid)

Proveedores recomendados

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Wuhan Comings Biotechnology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Hebei Ganmiao New material Technology Co., LTD

Miembros de la medalla de oro

Proveedor de China

Lote

Minglong (Xianning) Medicine Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote